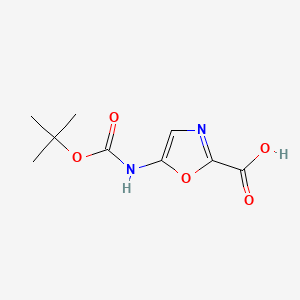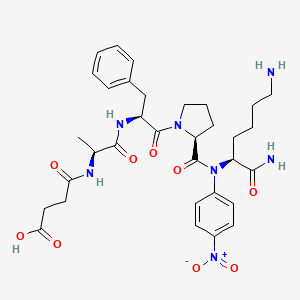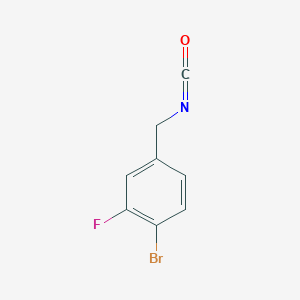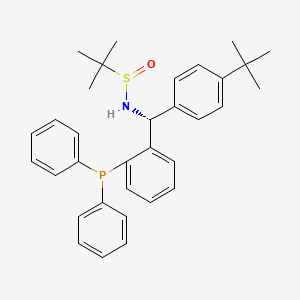
(R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, diphenylphosphanyl group, and a sulfinamide moiety. Its intricate molecular architecture makes it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, reduction, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and other advanced technologies to optimize efficiency and scalability. These methods allow for precise control over reaction parameters and can significantly reduce production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl and sulfinamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes .
Biology and Medicine
Its ability to induce chirality in target molecules makes it valuable for the synthesis of enantiomerically pure pharmaceuticals .
Industry
In the industrial sector, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfinamides and phosphanyl derivatives, such as:
Uniqueness
What sets ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its combination of a tert-butyl group, diphenylphosphanyl group, and sulfinamide moiety. This unique combination imparts specific chemical and physical properties, making it particularly valuable in certain applications .
Propriétés
Formule moléculaire |
C33H38NOPS |
|---|---|
Poids moléculaire |
527.7 g/mol |
Nom IUPAC |
N-[(R)-(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H38NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-24,31,34H,1-6H3/t31-,37?/m1/s1 |
Clé InChI |
DLBHPNHATQGLBQ-XWIDTHKNSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)

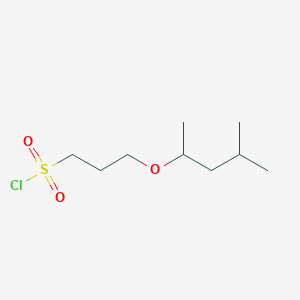
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
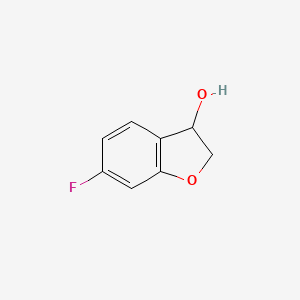
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)


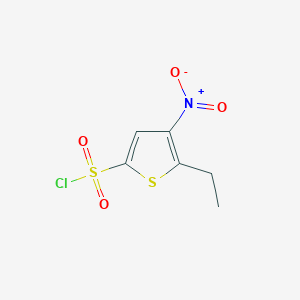
![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)
